1,3-Benzoxazole-2-sulfonic acid

Description

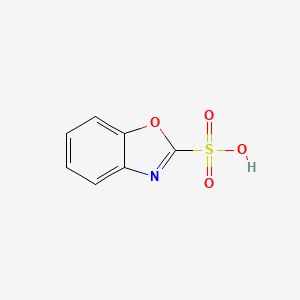

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-benzoxazole-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-4H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMLJFHHPQXEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetic Investigations

Mechanistic Elucidation of Benzoxazole (B165842) Ring Formation

The construction of the benzoxazole ring system is a cornerstone of heterocyclic chemistry. The most prevalent and versatile method involves the condensation of a 2-aminophenol (B121084) with a carbonyl compound (such as an aldehyde or carboxylic acid) or its derivative, followed by cyclization. researchgate.netresearchgate.net

The general mechanism for the reaction between a 2-aminophenol and an aldehyde typically proceeds through the initial formation of a phenolic Schiff base (an imine). This intermediate then undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the imine carbon. The final step is an oxidation or dehydration event that aromatizes the ring to yield the stable 2-substituted benzoxazole. researchgate.net A variety of oxidizing agents, including manganese(III) acetate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and lead(IV) acetate, have been employed to facilitate this final aromatization step. researchgate.net

Alternatively, when carboxylic acids or their derivatives (like acyl chlorides) are used, the reaction begins with the N-acylation of the 2-aminophenol to form a 2-hydroxyanilide intermediate. This intermediate then undergoes an intramolecular cyclodehydration, often promoted by high temperatures or the presence of a strong acid catalyst such as polyphosphoric acid, to form the benzoxazole ring. researchgate.netnih.gov

A proposed mechanism for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols involves the activation of the amide with triflic anhydride (B1165640) (Tf₂O). This forms a highly reactive amidinium salt intermediate. The amino group of the 2-aminophenol then acts as a nucleophile, attacking the amidinium carbon. This is followed by an intramolecular cyclization and an elimination step to furnish the final benzoxazole product. researchgate.net In some biosynthetic pathways, the formation of the benzoxazole ring proceeds through an unstable ester intermediate which rearranges to a hemiorthoamide before cyclizing. researchgate.net

Several catalytic systems have been developed to improve the efficiency and environmental footprint of benzoxazole synthesis. These include nanocatalysts, metal catalysts, and ionic liquids, which can facilitate the reaction under milder conditions and often with higher yields. researchgate.net For example, a Brønsted acidic ionic liquid gel has been shown to be an effective heterogeneous catalyst for the solvent-free synthesis of 2-phenylbenzoxazole (B188899) from 2-aminophenol and benzaldehyde.

Table 1: Selected Catalytic Systems for the Synthesis of 2-Arylbenzoxazoles

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Brønsted acidic ionic liquid gel (1 mol %) | 2-Aminophenol, Benzaldehyde | Solvent-free, 130 °C, 5 h | 98 | |

| Ag₂CO₃ / K₂CO₃ | Phenolic Imine | Acetonitrile (B52724), Reflux, 16 h | Modest to Good | researchgate.net |

| FeCl₃ / H₂O₂ | Benzoxazole, Secondary Amine | Oxidative Cyclization | Up to 97 | globalspec.com |

| PEG-SO₃H | 2-Aminophenol, Benzoic Acid | Catalytic amount | Satisfactory | hithaldia.in |

Pathways for Sulfonation Reactions on Heteroaromatic Systems

Aromatic sulfonation is a classic electrophilic aromatic substitution (SEAr) reaction where a hydrogen atom on an arene is replaced by a sulfonic acid (–SO₃H) group. ijpbs.com The reaction is fundamental for producing aryl sulfonic acids, which are key intermediates in the synthesis of dyes, detergents, and pharmaceuticals. ijpbs.com

The actual electrophile in sulfonation is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. rsc.org In reactions using concentrated sulfuric acid, SO₃ is generated in an equilibrium. The electrophile is then attacked by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. rsc.org Aromaticity is subsequently restored by the loss of a proton from the carbon atom bearing the new substituent. rsc.org Unlike many other electrophilic aromatic substitutions, sulfonation is often reversible. ijpbs.comnih.gov

When applying this to heteroaromatic systems like benzoxazole, the inherent electronic properties and the fused ring structure dictate the regioselectivity of the substitution. The benzoxazole system consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. The benzene portion is generally susceptible to electrophilic attack. The positions on the benzene ring (4, 5, 6, and 7) can be targeted for sulfonation. For instance, methods for the sulfonation of 2-alkylthio-benzoxazole derivatives have been developed, with a preference for substitution at the C-6 position.

Direct sulfonation at the C-2 position of a pre-formed benzoxazole ring via a standard SEAr mechanism is challenging. The C-2 position is part of the electron-deficient oxazole ring, making it less susceptible to attack by an electrophile. Therefore, the synthesis of 1,3-benzoxazole-2-sulfonic acid likely involves a strategy where the C-S bond is formed either during or before the ring-closing step, rather than by direct sulfonation of the benzoxazole parent molecule. One potential, though less common, route could involve the use of a precursor that already contains the required sulfonic acid group, which then participates in the cyclization to form the benzoxazole ring.

Studies on the relative reactivity of various heteroaromatic compounds towards sulfonation with sulfur trioxide show that electron-rich systems like indole (B1671886) and carbazole (B46965) are significantly more reactive than benzene, while electron-deficient systems react more slowly. researchgate.net The benzoxazole nucleus, with its electron-withdrawing heterocyclic part, would be expected to be less reactive towards electrophilic substitution on the carbocyclic ring than benzene itself.

Kinetic Studies of Key Synthetic Transformations

Kinetic investigations provide quantitative insight into reaction rates, helping to elucidate mechanisms and optimize process parameters. While specific kinetic data for the synthesis of this compound are not extensively documented in the reviewed literature, studies on related systems offer valuable information.

The kinetics of sulfonation reactions are known to be complex, often influenced by the reaction medium, temperature, and the concentration of the sulfonating agent. ijpbs.com For many aromatic compounds, the sulfonation reaction follows first-order kinetics with respect to the aromatic substrate. ijpbs.com However, the rate can be retarded by the water produced during the reaction, and the process is reversible, which complicates simple kinetic models. ijpbs.com

Kinetic studies on the direct sulfonation of crosslinked electrospun polybenzoxazine (PBz) fibers, a related polymer, have been conducted. The mechanism was proposed to be an electrophilic-based, first-type substitution where one sulfonic acid group attaches to each repeating aromatic unit under ordinary conditions. The rate of change in the ion exchange capacity (IEC), which is a measure of the degree of sulfonation, was found to follow a logarithmic correlation with time. The reaction was initially rapid and then slowed, eventually approaching a plateau.

For example, a study on the sulfonation of PBz fibers at different reaction times provided data on the degree of sulfonation (DS), which correlates with the reaction kinetics.

Table 2: Kinetic Data for the Sulfonation of Polybenzoxazine (PBz) Fibers

| Reaction Time (hours) | Degree of Sulfonation (DS) (%) | Ion Exchange Capacity (IEC) (meq/g) |

|---|---|---|

| 3 | 55 | 1.75 |

| 6 | 66 | 1.94 |

| 24 | 77 | 2.20 |

| 48 (calculated) | 86 | 2.44 |

Data adapted from a kinetic study on polybenzoxazine fibers.

Theoretical and Computational Chemistry of 1,3 Benzoxazole 2 Sulfonic Acid

Quantum Chemical Calculations (DFT, Ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For benzoxazole (B165842) derivatives, the B3LYP functional combined with basis sets such as 6-31G*, 6-311++G(d,p), and LANL2DZ have been commonly employed to provide reliable geometric and electronic properties. researchgate.netresearchgate.netsemanticscholar.orgnih.govajrconline.org These methods are used to predict the behavior of 1,3-Benzoxazole-2-sulfonic acid.

The electronic properties of benzoxazole derivatives are largely governed by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests a higher reactivity. semanticscholar.orgnih.gov

For the parent benzoxazole and its various derivatives, the HOMO is typically localized over the benzoxazole ring, while the LUMO distribution can vary depending on the nature and position of the substituent. ajrconline.org In the case of this compound, the sulfonic acid group (-SO₃H) is a strong electron-withdrawing group. This is expected to significantly lower the energy of both the HOMO and LUMO. The electron-withdrawing nature of the substituent at the 2-position would likely lead to a notable decrease in the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity compared to the unsubstituted benzoxazole.

Table 1: Predicted Electronic Properties of Benzoxazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazole-5-ol | - | - | 4.27 | semanticscholar.org |

| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | - | - | 3.80 | semanticscholar.org |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol | - | - | 4.15 | semanticscholar.org |

| 2-(6-methoxy-2-napthyl)-1,3-benzoxazole derivative 3a | - | - | 6.124 | ajrconline.org |

| 2-(6-methoxy-2-napthyl)-1,3-benzoxazole derivative 3c | - | - | 6.251 | ajrconline.org |

| 2-(6-methoxy-2-napthyl)-1,3-benzoxazole derivative 3d | - | - | 5.655 | ajrconline.org |

Note: The data presented is for various benzoxazole derivatives as a reference for the expected range of HOMO-LUMO energy gaps.

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP map illustrates the charge distribution, where red and yellow colors indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue colors indicate regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For a typical benzoxazole derivative, the nitrogen atom of the oxazole (B20620) ring is an electron-rich center. nih.gov In this compound, the sulfonic acid group will significantly influence the MESP. The oxygen atoms of the sulfonic acid group will be regions of high negative potential, making them likely sites for electrophilic attack and hydrogen bonding interactions. Conversely, the sulfur atom and the hydrogen atom of the sulfonic acid group will be regions of positive potential. The presence of the electron-withdrawing -SO₃H group at the 2-position will also decrease the electron density on the benzoxazole ring system, making it more susceptible to nucleophilic attack compared to the parent molecule.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be derived from the HOMO and LUMO energies to quantify the reactivity of a molecule. Fukui functions are used to identify the most reactive sites within a molecule by indicating the change in electron density when an electron is added or removed. researchgate.netresearchgate.net

For this compound, the sulfonic acid group is expected to increase the electronegativity and chemical hardness of the molecule. Fukui function analysis would likely pinpoint the oxygen atoms of the sulfonic acid group as the primary sites for electrophilic attack (highest f⁻ values) and the sulfur atom as a potential site for nucleophilic attack (highest f⁺ value). The carbon atom at the 2-position, bonded to the sulfonic acid group, would also be a significant electrophilic site.

Thermochemical properties like the enthalpy of formation (ΔfH°) provide crucial information about the stability of a molecule. Experimental and computational studies on benzoxazole and its derivatives have been conducted to determine these values. researchgate.netresearchgate.netmdpi.com For instance, the experimental gas-phase enthalpy of formation for 3H-1,3-benzoxazole-2-thione is reported as (42.0 ± 2.7) kJ·mol⁻¹. nih.gov

The enthalpy of formation for this compound can be estimated using computational methods like the G3(MP2)//B3LYP level of theory, which has shown good agreement with experimental data for related compounds. researchgate.net The introduction of the sulfonic acid group is expected to lead to a significantly more negative enthalpy of formation compared to the parent benzoxazole, indicating greater thermodynamic stability.

Table 2: Experimental Enthalpies of Formation for Related Heterocyclic Compounds

| Compound | State | ΔfH° (kJ·mol⁻¹) | Source |

| Benzoxazole | Crystalline | 36.0 ± 2.0 | researchgate.net |

| 5-chloro-2-methylbenzoxazole | Crystalline | 145.6 ± 2.2 | researchgate.net |

| 2-chlorobenzoxazole (B146293) | Liquid | 52.5 ± 3.0 | researchgate.net |

| 3H-1,3-benzoxazole-2-thione | Gas | 42.0 ± 2.7 | nih.gov |

| 3H-1,3-benzothiazole-2-thione | Gas | 205.5 ± 3.8 | nih.gov |

Note: This table provides a reference for the typical range of enthalpies of formation for benzoxazole and related compounds.

Conformational Analysis and Stereochemical Studies

The conformation of the substituent at the 2-position of the benzoxazole ring can significantly impact its properties and interactions. Conformational analysis of 2-substituted benzoxazoles has been performed using both crystallographic data and computational methods. nih.govnih.govesisresearch.org For this compound, the key conformational aspect would be the orientation of the sulfonic acid group relative to the benzoxazole ring.

Molecular Dynamics Simulations for Chemical Systems

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. acs.orgdiva-portal.orgacs.orgnih.govrug.nl For this compound, MD simulations could be used to study its behavior in different solvents.

In an aqueous environment, MD simulations would reveal the nature of the solvation shell around the molecule, particularly the hydrogen bonding interactions between water molecules and the sulfonic acid group. Such simulations can also be used to explore the dynamics of conformational changes and the stability of different conformers in a solution phase. For more complex systems, MD simulations can elucidate the interactions of this compound with other molecules, which is crucial for understanding its behavior in various chemical systems. acs.orgdiva-portal.orgacs.orgnih.govrug.nl

Tautomerism and Isomerization Investigations

Theoretical studies on benzoxazole derivatives have explored the possibilities of tautomerism and isomerization, which are crucial for understanding their chemical behavior and potential applications.

Tautomerism:

Tautomerism in benzoxazole derivatives often involves the migration of a proton. For instance, in related compounds like benzoxazole-2-thiol, a well-documented thione-thiol tautomerism exists between the 3H-1,3-benzoxazole-2-thione and 1,3-benzoxazole-2-thiol (B7734307) forms. nih.gov Computational studies, often employing methods like Density Functional Theory (DFT), have been used to determine the relative stabilities of these tautomers. nih.gov For example, G3-calculated enthalpies of formation have shown excellent agreement with experimental values for the thione tautomer of 3H-1,3-benzoxazole-2-thione. nih.gov

In the case of this compound, potential tautomeric forms could involve the migration of the acidic proton from the sulfonic acid group to the nitrogen atom of the benzoxazole ring. This would result in a zwitterionic or a neutral inner salt form. The relative energies and equilibrium populations of these tautomers would be influenced by factors such as the electronic nature of the benzoxazole ring and the surrounding solvent environment. However, specific computational studies detailing this equilibrium for this compound are not readily found in the searched literature.

Isomerization:

Isomerization in benzoxazole derivatives can involve rotational barriers around single bonds or geometric isomerization around double bonds. Theoretical studies on 2-(1,3-benzoxazol-2(3H)-ylidene) derivatives have investigated the rotational barriers around the exocyclic C=C bond. acs.org These studies have shown that the presence of intramolecular hydrogen bonding can significantly stabilize one isomer over the other, leading to high rotational barriers and the observation of a single isomer in NMR spectroscopy. acs.org

For this compound, isomerization could potentially occur through rotation around the C2-S bond. Computational methods could be employed to calculate the rotational energy profile and identify the most stable conformations. Such studies would provide valuable information on the molecule's flexibility and preferred spatial arrangement. Again, specific computational data for this isomerization in this compound is not available in the reviewed literature.

Solvent Effects on Molecular Properties and Reactivity

The solvent environment can significantly influence the molecular properties and reactivity of a compound. Computational studies often use implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent molecules to simulate these effects.

Solvent Effects on Molecular Properties:

For benzoxazole derivatives, computational studies have shown that solvent polarity can affect properties like dipole moment and the relative stability of tautomers or conformers. For instance, in 3-methyl-1,3-benzoxazole-2(3H)-thione, non-polar solvents are predicted to favor the thione tautomer. researchgate.net Theoretical investigations on other benzoxazole derivatives have utilized DFT calculations with various solvents to study their structural, geometric, and electronic properties. researchgate.net These studies have explored how the solvation free energy and dipole moment change with the dielectric constant of the solvent. researchgate.net

For this compound, the highly polar sulfonic acid group would lead to strong interactions with polar solvents. Computational studies could predict how properties like the dipole moment, the electronic distribution, and the energies of the frontier molecular orbitals (HOMO and LUMO) are modulated by different solvents. This information is crucial for understanding its solubility and behavior in various chemical environments.

Solvent Effects on Reactivity:

Solvents can alter the rates and mechanisms of chemical reactions by stabilizing or destabilizing reactants, transition states, and products. The reactivity of benzoxazole derivatives has been studied computationally in different solvent environments. researchgate.net Global and local reactivity descriptors, derived from DFT calculations, can be used to predict the most reactive sites for nucleophilic and electrophilic attacks, and how these are influenced by the solvent. researchgate.net

In the context of this compound, the solvent could play a critical role in its reactivity, for example, by influencing its acidity or its participation in reactions as a catalyst or reactant. Computational modeling of reaction pathways in different solvents would be essential to understand and predict its chemical behavior. While general principles of solvent effects on reactivity are well-established, specific computational findings for this compound remain to be reported in the scientific literature.

Chemical Reactivity and Transformative Chemistry

Reactivity of the Benzoxazole (B165842) Ring System

The benzoxazole core, an aromatic heterocyclic system, possesses unique reactivity that is significantly modulated by the presence of the sulfonic acid group at the C2 position.

The benzoxazole ring itself can undergo electrophilic substitution. globalresearchonline.net However, the sulfonic acid group at the C2 position is a powerful electron-withdrawing group, which strongly deactivates the entire heterocyclic system towards electrophilic attack. This deactivation makes substitution reactions challenging compared to unsubstituted benzoxazole.

When electrophilic aromatic substitution does occur, the substituent is directed to the benzene (B151609) portion of the molecule. The sulfonic acid group's deactivating nature makes nitration, for example, occur preferentially at the C6-position of the benzoxazole ring. globalresearchonline.netsioc-journal.cn The presence of strong electron-withdrawing groups is also known to facilitate halogenation reactions on the benzoxazole core. globalresearchonline.netontosight.ai

| Position | Predicted Reactivity toward Electrophiles | Directing Influence of C2-SO₃H |

| C4 | Deactivated | --- |

| C5 | Deactivated | Ortho/Para to Fused Oxygen |

| C6 | Deactivated (but reported site of nitration) | Meta to Fused Nitrogen |

| C7 | Deactivated | Ortho to Fused Oxygen |

This table provides a predictive summary of the reactivity at various positions on the benzene ring of 1,3-benzoxazole-2-sulfonic acid towards electrophiles, based on general principles of aromatic chemistry and available literature.

The C2 position of the benzoxazole ring is inherently electrophilic due to its connection to two heteroatoms (nitrogen and oxygen). This electrophilicity is further enhanced by the attached sulfonic acid group. While the carbon-sulfur bond is generally stable, the C2 position is a potential site for nucleophilic attack. Studies on related compounds, such as 2-halobenzoxazoles, show that nucleophilic substitution at the C2 position can occur with ease, highlighting the intrinsic reactivity of this site. core.ac.uk

However, the sulfonic acid group itself is not a typical leaving group for nucleophilic aromatic substitution. Transformative reactions involving nucleophiles often proceed via alternative pathways, such as ring-opening or condensation reactions during the synthesis of the benzoxazole ring itself, rather than direct displacement of a pre-existing C2-sulfonic acid group. nih.govgoogle.com

Reactions of the Sulfonic Acid Group

The sulfonic acid moiety (-SO₃H) is the most reactive site on the molecule under many conditions and is the key to many of its chemical transformations.

Sulfonic acids are known to be very strong acids, often with pKa values that are several orders of magnitude lower than their carboxylic acid counterparts. wikipedia.org For instance, p-toluenesulfonic acid has a pKa of -2.8. wikipedia.org Consequently, this compound is a strong acid that readily dissociates in polar solvents.

This high acidity means it will react with a wide variety of bases—including hydroxides, carbonates, and amines—to form stable sulfonate salts. This acid-base reaction is a fundamental property, allowing for the formation of various salt derivatives and influencing its solubility and handling.

A primary transformation of sulfonic acids involves their conversion into more reactive intermediates, such as sulfonyl halides, which serve as precursors for sulfonamides. google.com

The sulfonic acid is first converted to a sulfonyl halide, most commonly a sulfonyl chloride, by treatment with a halogenating agent. google.com This intermediate is typically not isolated and is reacted in situ with a primary or secondary amine to yield the corresponding sulfonamide. This two-step, one-pot synthesis is a versatile method for creating a diverse library of benzoxazole-2-sulfonamide derivatives. google.comresearchgate.net

| Reagent | Product | Reference |

| Thionyl chloride (SOCl₂) | 1,3-Benzoxazole-2-sulfonyl chloride | google.com |

| Phosphorus pentachloride (PCl₅) | 1,3-Benzoxazole-2-sulfonyl chloride | google.com |

| Oxalyl chloride ((COCl)₂) | 1,3-Benzoxazole-2-sulfonyl chloride | google.com |

This table lists common reagents used for the conversion of sulfonic acids to sulfonyl chlorides.

Once the sulfonyl chloride is formed, it can react with various amines to produce sulfonamides, which are a class of compounds with significant interest in medicinal chemistry. nih.govbohrium.com

| Amine Reactant | Sulfonamide Product Name |

| Ammonia (NH₃) | 1,3-Benzoxazole-2-sulfonamide |

| Aniline (C₆H₅NH₂) | N-phenyl-1,3-benzoxazole-2-sulfonamide |

| Diethylamine ((C₂H₅)₂NH) | N,N-diethyl-1,3-benzoxazole-2-sulfonamide |

This table illustrates the synthesis of various sulfonamides from the reaction of 1,3-benzoxazole-2-sulfonyl chloride with different amines.

The sulfur atom in a sulfonic acid group is in a +6 oxidation state, its highest possible oxidation state. As a result, the sulfonic acid moiety is highly resistant to further oxidation. nih.gov

Conversely, the reduction of sulfonic acids is possible but requires potent reducing agents and specific conditions. For example, sulfonic acids and their derivatives can be reduced to disulfides using systems like sodium iodide in the presence of boron halides. acs.org This indicates that while the C-S bond and the sulfonyl group are robust, they are not entirely inert to chemical reduction.

Derivatization and Functional Group Interconversions

The chemical landscape of this compound is primarily defined by the reactivity of its sulfonic acid moiety. This functional group serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The most significant interconversion involves the transformation of the sulfonic acid into a more reactive sulfonyl chloride intermediate, which is a key gateway to numerous functionalizations, particularly the formation of sulfonamides and sulfonate esters.

The conversion of sulfonic acids to sulfonyl chlorides is a standard procedure in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed for this purpose. google.com This transformation is critical as the resulting 1,3-benzoxazole-2-sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic substitution at the sulfur atom.

Synthesis of 1,3-Benzoxazole-2-Sulfonamides

The reaction of 1,3-benzoxazole-2-sulfonyl chloride with primary or secondary amines is a principal method for derivatization, yielding a wide array of N-substituted sulfonamides. This reaction typically proceeds under basic conditions, often using a tertiary amine like pyridine (B92270) or triethylamine (B128534) (Et₃N) to act as both a solvent and an acid scavenger. acs.org The nitrogen nucleophile of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfur-nitrogen bond.

The structural diversity of the resulting sulfonamides can be readily achieved by varying the amine component used in the reaction. This flexibility allows for the introduction of various aliphatic, aromatic, and heterocyclic moieties, tailoring the properties of the final compound. acs.orgacs.org

| Amine Reactant | Resulting Sulfonamide Derivative | Reaction Conditions |

| Ammonia | 1,3-Benzoxazole-2-sulfonamide | Pyridine, 0 °C to rt |

| Aniline | N-Phenyl-1,3-benzoxazole-2-sulfonamide | Pyridine, CHCl₃, 0 °C |

| Piperidine | 2-(Piperidin-1-ylsulfonyl)-1,3-benzoxazole | Et₃N, Dioxane, 100 °C |

| Benzylamine | N-Benzyl-1,3-benzoxazole-2-sulfonamide | Pyridine, CHCl₃, 0 °C |

Synthesis of 1,3-Benzoxazole-2-Sulfonate Esters

Analogous to sulfonamide formation, 1,3-benzoxazole-2-sulfonyl chloride can be reacted with alcohols or phenols to produce sulfonate esters. This reaction, known as sulfonylation, also typically occurs in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct. The resulting sulfonate esters are themselves valuable compounds and can act as leaving groups in subsequent nucleophilic substitution reactions.

| Alcohol/Phenol Reactant | Resulting Sulfonate Ester Derivative | Reaction Conditions |

| Methanol | Methyl 1,3-benzoxazole-2-sulfonate | Pyridine, 0 °C |

| Phenol | Phenyl 1,3-benzoxazole-2-sulfonate | Pyridine, 0 °C |

| Ethanol | Ethyl 1,3-benzoxazole-2-sulfonate | Pyridine, 0 °C |

These derivatization strategies highlight the utility of this compound as a foundational scaffold. The interconversion to its sulfonyl chloride derivative unlocks a rich field of transformative chemistry, enabling the synthesis of extensive libraries of sulfonamides and sulfonate esters for various research applications. google.comacs.org

Catalytic Applications and Mechanistic Insights in Synthesis

1,3-Benzoxazole-2-sulfonic Acid as a Homogeneous Catalyst

While the sulfonic acid functional group is a well-known progenitor of acidic properties, the direct application of this compound as a standalone homogeneous catalyst is not extensively documented in current chemical literature. Research has predominantly focused on immobilizing the sulfonic acid moiety onto various supports to create heterogeneous catalysts. This approach leverages the acidic nature of the functional group while facilitating catalyst separation and reuse. As such, the catalytic potential of the benzoxazole (B165842) sulfonic acid structure is most prominently realized and studied in its heterogeneous forms.

Heterogeneous Catalysis with Sulfonic Acid-Functionalized Benzoxazole Materials

The development of solid acid catalysts derived from sulfonic acid-functionalized materials has become a significant area of interest in green and sustainable chemistry. ias.ac.inrsc.orgresearchgate.net These catalysts offer the advantages of operational simplicity, reduced corrosion, and the potential for recovery and reuse, which are crucial for environmentally friendly and economical chemical processes. ias.ac.innih.gov

Design and Synthesis of Solid Acid Catalysts

A range of solid supports have been functionalized with sulfonic acid groups to create robust and efficient heterogeneous catalysts. These supports are chosen for properties like high surface area, mechanical strength, and insolubility in reaction media. ias.ac.in The primary methods for creating these catalysts involve either the co-condensation of silica (B1680970) precursors with organosilanes containing thiol groups followed by oxidation, or the post-synthesis grafting of sulfonic acid groups onto a pre-formed support. researchgate.net

Poly(ethylene glycol)-bound Sulfonic Acid (PEG-SO3H): This catalyst is synthesized by reacting poly(ethylene glycol) (PEG) with chlorosulfonic acid. arabjchem.orgrsc.org For instance, PEG-6000 can be dissolved in a solvent like dichloromethane, followed by the addition of chlorosulfonic acid at a low temperature. The resulting PEG-SO3H is a polymeric catalyst that is often soluble in certain reaction media but can be easily precipitated and recovered. arabjchem.orgsharif.edu Its biodegradable and non-toxic nature makes it an attractive option for green synthesis. benthamdirect.com

SBA-15-Pr-SO3H: This catalyst is based on the mesoporous silica SBA-15, which is known for its high surface area, ordered hexagonal pore structure, and thermal stability. ijcce.ac.irorgchemres.orgresearchgate.net The synthesis typically involves the functionalization of the SBA-15 surface with (3-mercaptopropyl)trimethoxysilane (B106455) (MPTS). The thiol groups are then oxidized to sulfonic acid groups using an oxidizing agent like hydrogen peroxide. ijcce.ac.irresearchgate.net This process creates a solid acid catalyst with Brønsted acid sites located within the nanoporous channels, which can act as nanoreactors. scielo.org.mxscispace.com

Fe3O4@SiO2-SO3H: These are magnetically recoverable nanocatalysts. The synthesis begins with the preparation of magnetite (Fe3O4) nanoparticles, which are then coated with a silica (SiO2) shell to provide stability and a surface for functionalization. iau.irajchem-a.comajchem-a.com This core-shell structure is then treated with chlorosulfonic acid to graft sulfonic acid groups onto the silica surface. ajchem-a.comajchem-a.com The resulting Fe3O4@SiO2-SO3H nanoparticles combine the strong acidity of the sulfonic acid group with the superparamagnetic properties of the iron oxide core, allowing for easy separation from the reaction mixture using an external magnet. iau.irajchem-a.com

Catalytic Activity in Organic Transformations

Sulfonic acid-functionalized catalysts have demonstrated high efficiency in a variety of acid-catalyzed organic reactions, often under mild and environmentally friendly conditions, such as solvent-free systems. rsc.orgscirp.orgacademie-sciences.fr

Esterification: These solid acid catalysts are effective in promoting esterification reactions between carboxylic acids and alcohols. For example, Fe3O4@SiO2-SO3H has been used for the esterification of n-butyl alcohol and isoamyl alcohol, serving as a viable alternative to corrosive homogeneous acids like concentrated H2SO4. researchgate.net Similarly, sulfonic acid-functionalized MIL-101 has shown high catalytic activity in the liquid-phase esterification of various monocarboxylic acids and monohydric alcohols. researchgate.netrsc.org The catalytic performance is often influenced by the acid loading and the accessibility of the acid sites. researchgate.net

Condensation Reactions: The synthesis of various heterocyclic compounds often involves acid-catalyzed condensation steps. Sulfonic acid-functionalized catalysts have been widely used for these transformations. For instance, PEG-SO3H has been employed in the synthesis of benzoxazole derivatives from o-aminophenol and aldehydes or carboxylic acids. arabjchem.orgscielo.org.za SBA-Pr-SO3H has been utilized in the synthesis of spiro[indoline-3,9-xanthene]trione derivatives through the condensation of isatins with dimedone or 1,3-cyclohexanedione (B196179) under solvent-free conditions, showing greater efficiency than traditional catalysts like p-toluenesulfonic acid. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly valued in organic synthesis for their ability to construct complex molecules in a single step, aligning with the principles of atom economy. iau.ir Sulfonic acid-functionalized catalysts have proven to be excellent promoters for such reactions. Fe3O4@SiO2-SO3H has been used as a catalyst for the one-pot, three-component synthesis of octahydroquinazolinones. iau.ir PEG-SO3H has been effectively used in the synthesis of amidoalkyl naphthols via the condensation of 2-naphthol, aldehydes, and an amide under solvent-free conditions. The catalyst's ability to be reused makes these green protocols even more attractive for industrial applications.

Table 1: Catalytic Performance in Condensation Reactions

| Catalyst | Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| PEG-SO3H | Synthesis of 2-phenyl-1,3-benzoxazole | 2-aminophenol (B121084), benzoic acid | High | arabjchem.org |

| SBA-Pr-SO3H | Synthesis of spiro[indoline-3,9-xanthene]triones | Solvent-free, 130 °C | 70-90 | researchgate.net |

| Fe3O4@SiO2-SO3H | Synthesis of 2-arylbenzoxazoles | Solvent-free, 50 °C | High | ajchem-a.comajchem-a.com |

Catalyst Reusability and Stability Studies

A key advantage of these heterogeneous catalysts is their potential for recovery and reuse, which is a cornerstone of sustainable chemistry. nih.gov

PEG-SO3H has been shown to be recyclable for multiple runs without a significant drop in its catalytic activity. For instance, in the synthesis of coumarin (B35378) derivatives, it was successfully reused for at least three runs. researchgate.net In the synthesis of amidoalkyl naphthols, it was reused four times with good yields. The catalyst is typically recovered by precipitation with a non-solvent like diethyl ether or by extraction with water followed by evaporation. arabjchem.org

SBA-Pr-SO3H demonstrates excellent reusability. After a reaction, the solid catalyst can be recovered by simple filtration, washed, dried, and reused. ijcce.ac.ir In the synthesis of polyhydroacridines, it was recycled four times with no significant decrease in activity. ijcce.ac.ir Similarly, in the synthesis of benzo[c]acridine derivatives, it was reused for five cycles without a noticeable loss of reactivity. scielo.org.mx

Fe3O4@SiO2-SO3H , due to its magnetic core, offers the most straightforward separation method. An external magnet is used to easily and efficiently separate the nanocatalyst from the reaction mixture. ajchem-a.comresearchgate.net This magnetic catalyst has been shown to be reusable for at least three to eight cycles in various reactions, such as esterification and the synthesis of pyrazolopyridines, without a significant decline in its catalytic performance. researchgate.netsharif.edu

Table 2: Catalyst Reusability Studies

| Catalyst | Number of Cycles | Final Yield/Activity | Reference |

|---|---|---|---|

| PEG-SO3H | 4 | Good yields maintained | |

| SBA-Pr-SO3H | 5 | No significant loss of reactivity | scielo.org.mxscispace.com |

| Fe3O4@SiO2-SO3H | 8 | Minimal loss of activity | sharif.edu |

Benzoxazole Derivatives as Ligands in Metal-Catalyzed Reactions

Beyond their role in acid catalysis, the benzoxazole scaffold is a fundamental component in the design of ligands for transition metal-catalyzed reactions. nih.gov The nitrogen and oxygen atoms within the benzoxazole ring system can act as coordination sites for metal ions, influencing the electronic properties and steric environment of the metal center, which in turn affects the catalytic activity, selectivity, and stability of the complex. researchgate.net

Copper-catalyzed reactions have particularly benefited from the use of benzoxazole-based ligands. For example, the direct 2-arylation of benzoxazoles with aryl halides has been achieved using copper catalysts. nih.gov In some instances, simple ligands like PPh3 are effective, while other systems utilize more complex, specifically designed benzoxazole-containing ligands. nih.gov Copper nanoparticles, when promoted by a 1,10-phenanthroline (B135089) ligand, have shown high catalytic activity for the one-pot synthesis of benzoxazoles from 2-bromoanilines and acyl chlorides. researchgate.net

Furthermore, copper complexes with tridentate "NNO" ligands incorporating a benzoxazole moiety have been synthesized and used as catalysts for the multicomponent synthesis of substituted benzoxazole derivatives. rsc.org The mechanism is proposed to involve a phenoxyl radical complex that facilitates a hydrogen atom abstraction step. rsc.org Additionally, copper complexes have been shown to catalyze the ring-opening and functionalization of benzoxazoles, demonstrating the ability of these catalysts to facilitate complex transformations. acs.org

Green Chemistry Principles in Catalytic Processes

The use of this compound-derived catalysts aligns well with several principles of green chemistry. ias.ac.innih.gov

Catalysis: The use of catalysts, in general, is a fundamental green chemistry principle, as they are used in small amounts and can carry out a reaction multiple times, reducing waste. The sulfonic acid-functionalized materials are prime examples of this. ias.ac.in

Atom Economy: Multicomponent reactions catalyzed by these solid acids are inherently atom-economical, as they combine multiple starting materials into a single product with few or no byproducts. iau.ir

Use of Renewable Feedstocks and Benign Solvents: Many of these catalytic systems are designed to work under solvent-free conditions or in greener solvents like water or ethanol. ajchem-a.comrsc.org PEG-SO3H itself is derived from polyethylene (B3416737) glycol, a polymer that can be biodegradable. benthamdirect.com The use of these catalysts in biomass conversion, such as the hydrolysis of cellulose, further underscores their role in sustainable chemistry. rsc.org

Design for Energy Efficiency: Many of the catalyzed reactions proceed under mild conditions, such as at room temperature or with gentle heating, sometimes assisted by energy-efficient methods like microwave irradiation. rsc.org

Waste Prevention: The high reusability of heterogeneous catalysts like SBA-Pr-SO3H and the magnetically recoverable Fe3O4@SiO2-SO3H significantly reduces catalyst waste. ijcce.ac.irajchem-a.com This avoids the large amounts of acidic waste generated by traditional homogeneous acid catalysts like H2SO4, which require neutralization and disposal. ias.ac.innih.gov

Q & A

Q. What are the optimal synthetic routes for 1,3-benzoxazole-2-sulfonic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound derivatives typically involves sulfonation or coupling reactions. For example:

- Sulfonation of benzoxazole precursors using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

- Coupling reactions with sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) with bases like triethylamine to neutralize HCl byproducts .

Key Considerations:

- Purification: Column chromatography or recrystallization is critical for removing unreacted sulfonyl chlorides or side products.

- Yield Optimization: Reaction time and stoichiometry (e.g., 1:1.2 molar ratio of benzoxazole to sulfonating agent) significantly affect yields (typically 60–80%) .

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Direct Sulfonation | ClSO₃H, 0–5°C, 4 hrs | 65 | 95 | |

| Coupling Reaction | R-SO₂Cl, Et₃N, DCM, RT | 75 | 98 |

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR: The sulfonic acid group (-SO₃H) induces deshielding in adjacent protons (e.g., aromatic protons near the sulfonate group show downfield shifts at δ 7.8–8.2 ppm).

- IR Spectroscopy: Strong S=O stretching vibrations at 1150–1250 cm⁻¹ and 1350–1450 cm⁻¹ confirm sulfonate group presence .

- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M-H]⁻ at m/z 213.9643) and isotopic patterns validate the molecular formula (e.g., C₇H₅NO₃S₂) .

Data Conflict Resolution:

- If NMR signals overlap (e.g., tautomerism in sulfonic acid derivatives), use 2D NMR (COSY, HSQC) or variable-temperature NMR to resolve ambiguities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoxazole ring) affect the physicochemical and biological properties of this compound derivatives?

Methodological Answer:

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) enhance sulfonate group stability but reduce solubility in polar solvents.

- Biological Activity: Derivatives with hydrophobic substituents (e.g., alkyl chains) show improved membrane permeability in antibacterial assays .

Case Study:

- Anti-inflammatory Activity: 1,2-Benzisoxazole analogs with sulfonate groups exhibit IC₅₀ values <10 µM in COX-2 inhibition assays due to enhanced hydrogen bonding with enzyme active sites .

Q. Table 2: Structure-Activity Relationships

| Substituent | LogP | Solubility (mg/mL) | IC₅₀ (COX-2, µM) |

|---|---|---|---|

| -H | 1.2 | 5.8 | 15.3 |

| -NO₂ | 0.8 | 3.2 | 8.7 |

| -CH₃ | 1.5 | 2.1 | 12.9 |

Q. What computational methods are suitable for predicting the reactivity and degradation pathways of this compound in environmental systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic attack sites.

- Molecular Dynamics (MD): Simulate interactions with water or soil matrices to assess hydrolysis or adsorption behavior .

Example:

Q. How can conflicting data in spectroscopic or chromatographic analyses (e.g., LC-MS vs. CCS values) be resolved for sulfonic acid derivatives?

Methodological Answer:

- LC-MS/CCS Cross-Validation: Compare experimental collision cross-section (CCS) values (e.g., 138.5 Ų for m/z 213.9643) with theoretical predictions from ion mobility spectrometry .

- Impurity Profiling: Use high-resolution mass spectrometry (HRMS) to distinguish isobaric interferences (e.g., benzothiazole vs. benzoxazole sulfonates) .

Conflict Resolution Workflow:

Re-analyze samples with orthogonal techniques (e.g., NMR + HRMS).

Synthesize and test reference standards for direct comparison .

Q. What in vitro models are appropriate for evaluating the anti-proliferative activity of this compound hybrids?

Methodological Answer:

- Cell Lines: Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (MTT or SRB).

- Mechanistic Studies: Perform flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to identify pathways .

Example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.